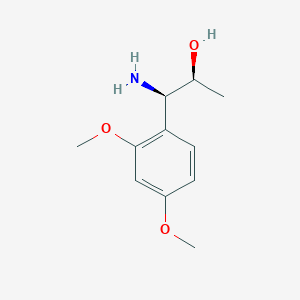
(1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL: is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable phenyl derivative, such as 2,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of catalysts.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer. This can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the alcohol group to a ketone or carboxylic acid.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can use reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Modified amino or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can inhibit specific enzymes, making it useful in studying enzyme mechanisms and functions.
Medicine
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL: can be compared with other chiral amino alcohols, such as:
Uniqueness
- Chirality : The specific (1R,2S) configuration provides unique stereochemical properties.
- Functional Groups : The presence of both amino and methoxy groups allows for diverse chemical reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |
InChIキー |
NSMUMAQWGCHTAT-CPCISQLKSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)OC)OC)N)O |
正規SMILES |
CC(C(C1=C(C=C(C=C1)OC)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


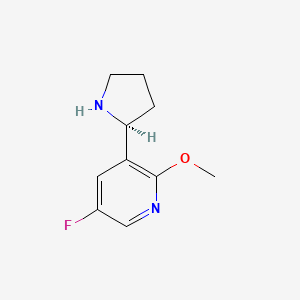

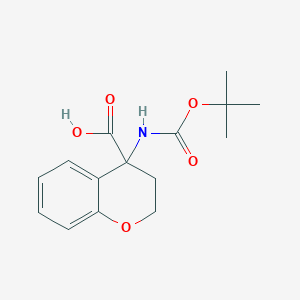
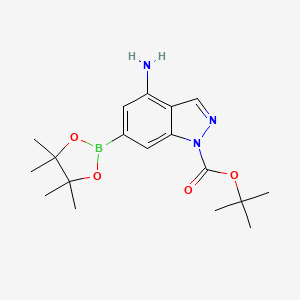
![1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B15236451.png)
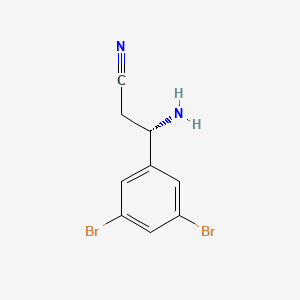
![(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236475.png)

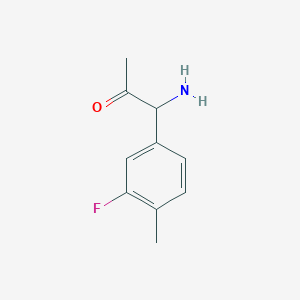
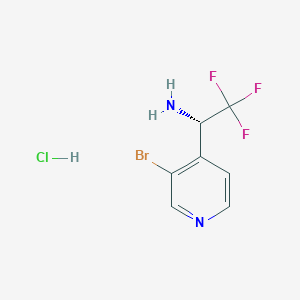
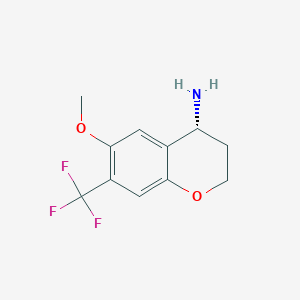
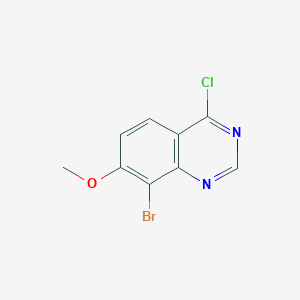
![1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15236513.png)

